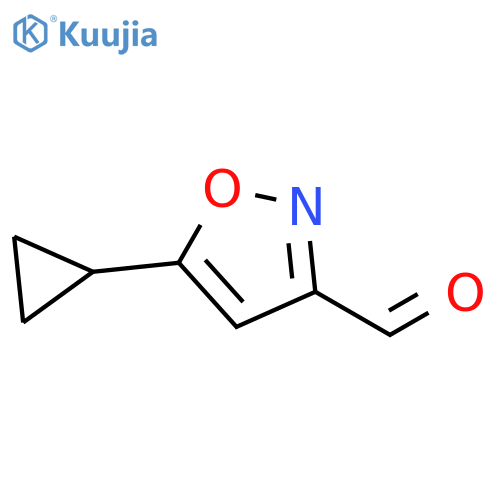

Cas no 1430463-82-3 (5-cyclopropyl-1,2-oxazole-3-carbaldehyde)

1430463-82-3 structure

商品名:5-cyclopropyl-1,2-oxazole-3-carbaldehyde

CAS番号:1430463-82-3

MF:C7H7NO2

メガワット:137.135981798172

MDL:MFCD28604890

CID:5100723

PubChem ID:83815081

5-cyclopropyl-1,2-oxazole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-cyclopropyl-1,2-oxazole-3-carbaldehyde

- 5-cyclopropylisoxazole-3-carbaldehyde

-

- MDL: MFCD28604890

- インチ: 1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2

- InChIKey: HLLGIHNNWDNYJH-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CC2)=CC(C=O)=N1

5-cyclopropyl-1,2-oxazole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-821310-0.5g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95.0% | 0.5g |

$803.0 | 2025-02-21 | |

| Enamine | EN300-821310-10.0g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95.0% | 10.0g |

$4421.0 | 2025-02-21 | |

| Enamine | EN300-821310-1.0g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95.0% | 1.0g |

$1029.0 | 2025-02-21 | |

| Enamine | EN300-821310-5.0g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95.0% | 5.0g |

$2981.0 | 2025-02-21 | |

| Enamine | EN300-821310-1g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95% | 1g |

$1029.0 | 2023-09-02 | |

| Enamine | EN300-821310-5g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95% | 5g |

$2981.0 | 2023-09-02 | |

| Aaron | AR01DTKX-5g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95% | 5g |

$4124.00 | 2025-03-10 | |

| 1PlusChem | 1P01DTCL-500mg |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95% | 500mg |

$1055.00 | 2024-06-20 | |

| 1PlusChem | 1P01DTCL-100mg |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95% | 100mg |

$501.00 | 2024-06-20 | |

| Aaron | AR01DTKX-2.5g |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde |

1430463-82-3 | 95% | 2.5g |

$2795.00 | 2025-02-14 |

5-cyclopropyl-1,2-oxazole-3-carbaldehyde 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

1430463-82-3 (5-cyclopropyl-1,2-oxazole-3-carbaldehyde) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量